molecular formula C15H35P7 B14389444 2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane CAS No. 87922-37-0

2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane

Cat. No.: B14389444
CAS No.: 87922-37-0
M. Wt: 432.25 g/mol
InChI Key: DDAWVQMCIWZSEC-UHFFFAOYSA-N
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Description

2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane is a chemical compound characterized by its unique bicyclic structure. This compound belongs to the class of bicyclo[2.2.1]heptanes, which are known for their distinctive ring systems and diverse chemical properties .

Preparation Methods

The synthesis of 2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane involves several steps. One common method includes the reaction of appropriate phosphine precursors with isopropyl groups under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the bicyclic structure. Industrial production methods may involve large-scale reactions using specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane undergoes various chemical reactions, including:

Scientific Research Applications

2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing various biological processes .

Comparison with Similar Compounds

2,3,5,6,7-Penta(propan-2-yl)bicyclo[2.2.1]heptaphosphane can be compared with other bicyclic compounds such as:

    Bicyclo[3.1.0]hexanes: These compounds have a different ring structure and exhibit distinct chemical properties.

    Bicyclo[2.2.2]octanes:

Properties

CAS No.

87922-37-0

Molecular Formula

C15H35P7

Molecular Weight

432.25 g/mol

IUPAC Name

2,3,5,6,7-penta(propan-2-yl)-1,2,3,4,5,6,7-heptaphosphabicyclo[2.2.1]heptane

InChI

InChI=1S/C15H35P7/c1-11(2)16-17(12(3)4)22-19(14(7)8)18(13(5)6)21(16)20(22)15(9)10/h11-15H,1-10H3

InChI Key

DDAWVQMCIWZSEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)P1P(P2P(P(P1P2C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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